8-Bromo-4-chloroquinoline-3-sulfonyl chloride
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Overview
Description
8-Bromo-4-chloroquinoline-3-sulfonyl chloride: is a chemical compound with the molecular formula C9H4BrCl2NO2S and a molecular weight of 341.01 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloroquinoline-3-sulfonyl chloride typically involves the sulfonation of 8-Bromo-4-chloroquinoline. The process can be summarized as follows:
Starting Material: 8-Bromo-4-chloroquinoline.
Sulfonation: The starting material is treated with chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl chloride group at the 3-position of the quinoline ring.
Reaction Conditions: The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the sulfonyl chloride group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Handling of large quantities of starting materials and reagents.
Reactor Design: Use of industrial reactors designed for sulfonation reactions.
Purification: Purification steps to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-4-chloroquinoline-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Coupled Products: Formed by coupling reactions with aryl or alkyl boronic acids.
Scientific Research Applications
8-Bromo-4-chloroquinoline-3-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloroquinoline-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other chemical entities. This reactivity underlies its use in various chemical transformations and potential biological activities .
Comparison with Similar Compounds
8-Bromo-4-chloroquinoline: Lacks the sulfonyl chloride group but shares the quinoline core structure.
4-Chloroquinoline-3-sulfonyl chloride: Similar structure but without the bromine atom at the 8-position.
8-Bromoquinoline-3-sulfonyl chloride: Similar structure but without the chlorine atom at the 4-position.
Uniqueness: 8-Bromo-4-chloroquinoline-3-sulfonyl chloride is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, along with the sulfonyl chloride group.
Properties
IUPAC Name |
8-bromo-4-chloroquinoline-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2NO2S/c10-6-3-1-2-5-8(11)7(16(12,14)15)4-13-9(5)6/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTPDVSEZSOONR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Br)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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